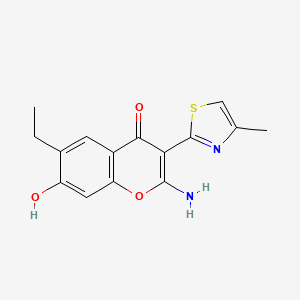amine oxalate](/img/structure/B5209236.png)
[2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate, also known as cloperastine, is a chemical compound that has been extensively studied for its therapeutic potential. Cloperastine belongs to the class of antitussive agents, which are drugs used to suppress coughing.
科学研究应用
Cloperastine has been investigated for its potential therapeutic applications in various respiratory disorders, such as asthma, bronchitis, and chronic obstructive pulmonary disease (COPD). Additionally, [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate has been studied for its antitussive effects, which make it a potential treatment for coughing associated with these respiratory disorders.
作用机制
The exact mechanism of action of [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate is not fully understood. However, it is believed to act as a selective antagonist of the histamine H1 receptor, which is involved in the regulation of coughing. By blocking the histamine H1 receptor, [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate is thought to suppress coughing.
Biochemical and Physiological Effects:
Cloperastine has been shown to have antitussive effects in animal models of coughing. Additionally, [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate has been found to have bronchodilatory effects, which could make it a potential treatment for respiratory disorders. Cloperastine has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory respiratory disorders.
实验室实验的优点和局限性
Cloperastine has several advantages for lab experiments, including its well-established synthesis method and its ability to target the histamine H1 receptor. However, one limitation of [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate research is the lack of understanding of its exact mechanism of action.
未来方向
There are several future directions for [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate research. One area of interest is the development of more selective and potent histamine H1 receptor antagonists. Additionally, the potential use of [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate in the treatment of inflammatory respiratory disorders warrants further investigation. Finally, the development of novel drug delivery systems for [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate could improve its efficacy and reduce side effects.
Conclusion:
Cloperastine is a promising compound with potential therapeutic applications in respiratory disorders. Its well-established synthesis method, antitussive effects, and ability to target the histamine H1 receptor make it a valuable tool for scientific research. Further investigation into its mechanism of action and potential therapeutic applications could lead to the development of novel treatments for respiratory disorders.
合成方法
Cloperastine can be synthesized through a multi-step process starting from 2-chloro-4-methylphenol. The first step involves the reaction of 2-chloro-4-methylphenol with ethylene oxide to form 2-(2-chloro-4-methylphenoxy)ethanol. The second step involves the reaction of 2-(2-chloro-4-methylphenoxy)ethanol with 2-methoxyethylamine to form [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine. Finally, [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine is reacted with oxalic acid to form [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate oxalate.
属性
IUPAC Name |
N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2.C2H2O4/c1-10-3-4-12(11(13)9-10)16-8-6-14-5-7-15-2;3-1(4)2(5)6/h3-4,9,14H,5-8H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRLJMYFZKHQJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCNCCOC)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B5209153.png)
![4-[6-(4-bromophenoxy)hexyl]morpholine](/img/structure/B5209161.png)
![N-{4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]phenyl}acetamide](/img/structure/B5209175.png)
![ethyl [(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino](oxo)acetate](/img/structure/B5209178.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-5-(phenoxymethyl)-3-isoxazolecarboxamide](/img/structure/B5209183.png)
![N,N-diethyl-2-oxo-2-[1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1H-indol-3-yl]acetamide](/img/structure/B5209186.png)
![isopropyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5209191.png)
![methyl N-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-L-isoleucinate](/img/structure/B5209208.png)


![isobutyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209227.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5209235.png)
![6-amino-4-(1-ethylpropyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5209241.png)
![benzyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209249.png)